

Fmoc-Lys(Trt)-OH molecular weight and formula

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Compound of Interest

Compound Name: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine

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An In-Depth Technical Guide to N α -Fmoc-N ϵ -Trt-L-lysine: Properties, Synthesis, and Advanced Applications

Introduction

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. N α -(9-Fluorenylmethoxycarbonyl)-N ϵ -trityl-L-lysine, commonly abbreviated as Fmoc-Lys(Trt)-OH, stands as a cornerstone building block for researchers, chemists, and drug development professionals. Its unique orthogonal protection scheme enables the synthesis of complex peptides and facilitates site-specific modifications that are critical for advancing chemical biology and therapeutic development. This guide provides a comprehensive examination of the chemical properties, strategic applications, and detailed experimental protocols for Fmoc-Lys(Trt)-OH, grounded in established scientific principles and field-proven methodologies.

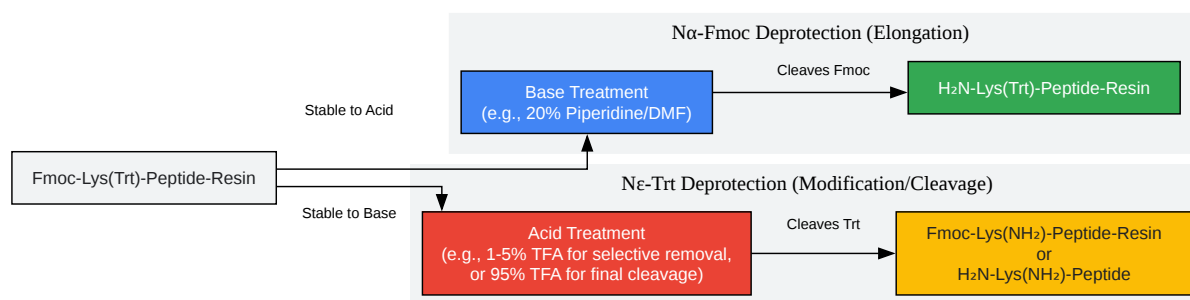
Core Chemical and Physical Properties

Fmoc-Lys(Trt)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by the base-labile Fmoc group and the epsilon-amino group of the side chain is protected by the acid-labile trityl (Trt) group.^{[1][2]} This dual protection is fundamental to its utility in Fmoc-based SPPS.

Property	Value	References
Molecular Formula	C ₄₀ H ₃₈ N ₂ O ₄	[1] [3] [4]
Molecular Weight	610.74 g/mol	[1] [4] [5]
Full Chemical Name	N α -(9-Fluorenylmethoxycarbonyl)-N ϵ -trityl-L-lysine	[3] [6]
CAS Number	719892-61-2	[3] [4] [7]
Appearance	White to off-white powder	[1]
Solubility	Soluble in DMF, DCM, and other common organic solvents for SPPS	[1]

The Strategic Advantage of the Trityl Group in Orthogonal Synthesis

The efficacy of Fmoc-Lys(Trt)-OH lies in its orthogonal protection scheme, which allows for the selective removal of one protecting group without affecting the other. The N α -Fmoc group is stable to acid but is readily cleaved by a mild base (typically 20% piperidine in DMF), enabling the stepwise elongation of the peptide chain.[\[2\]](#)[\[8\]](#) Conversely, the N ϵ -Trt group is completely stable to these basic conditions but can be removed with mild acid, a property that is expertly exploited for both final deprotection and on-resin side-chain modifications.[\[1\]](#)[\[2\]](#)



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Caption: Orthogonal deprotection scheme of Fmoc-Lys(Trt)-OH.

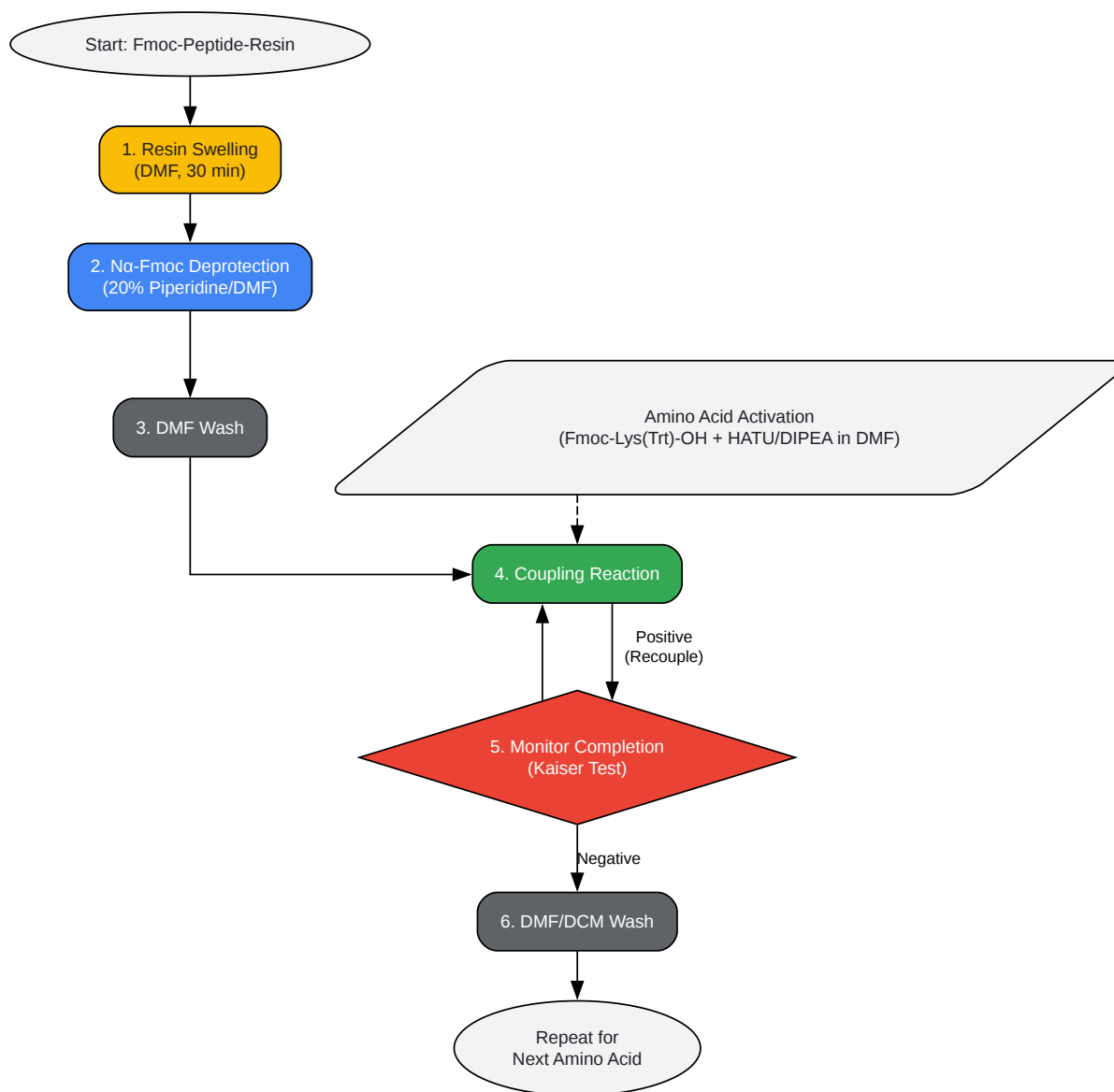
Expertise in Practice: Trityl vs. Boc Protection

While Fmoc-Lys(Boc)-OH is a commonly used alternative, the choice of the Trt group is a strategic one aimed at enhancing the quality of the final product. The primary advantage of the Trityl group lies in the final cleavage step.^[2] The tert-butyl cation generated from Boc cleavage is a potent alkylating agent that can irreversibly modify sensitive residues like Tryptophan and Tyrosine. In contrast, the trityl cation formed upon Trt cleavage is significantly bulkier and more stabilized, making it a less aggressive electrophile that is more efficiently neutralized by scavengers.^{[2][9]} This leads to a cleaner cleavage, higher purity of the crude peptide, and simplified downstream purification.^[10]

Feature	Fmoc-Lys(Trt)-OH	Fmoc-Lys(Boc)-OH
Side-Chain Protection	Trityl (Trt)	tert-Butyloxycarbonyl (Boc)
Acid Lability	High (cleaved by mild TFA)	Moderate (requires strong TFA)
Cleavage Byproduct	Trityl cation (bulky, easily scavenged)	tert-Butyl cation (reactive)
Risk of Side Reactions	Lower risk of t-butylated side products	Higher risk of t-butylated side products
Crude Peptide Purity	Generally higher	Can be lower, sequence-dependent
Primary Application	High-purity peptides, site-specific modifications	General peptide synthesis

Methodologies and Experimental Protocols

The successful implementation of Fmoc-Lys(Trt)-OH requires meticulous attention to experimental detail. The following protocols provide a validated framework for key stages of synthesis.



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Caption: General workflow for an SPPS cycle incorporating Fmoc-Lys(Trt)-OH.

Protocol 1: Incorporation (Coupling) of Fmoc-Lys(Trt)-OH

This protocol outlines the standard procedure for coupling Fmoc-Lys(Trt)-OH to a growing peptide chain on a solid support.

- **Materials:** Fmoc-deprotected peptide-resin, Fmoc-Lys(Trt)-OH, Coupling reagent (e.g., HATU), Base (e.g., DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
- **Procedure:**
 - **Resin Swelling:** Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.[\[1\]](#)
 - **Amino Acid Activation:** In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. The use of HATU is recommended for sterically hindered amino acids like Fmoc-Lys(Trt)-OH as it promotes rapid and efficient coupling with minimal risk of racemization.[\[1\]](#)
 - **Coupling Reaction:** Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.[\[2\]](#)
 - **Monitoring (Self-Validation):** Perform a Kaiser test to confirm the completion of the coupling.[\[1\]](#) A negative result (beads remain yellow) indicates a complete reaction and the absence of free primary amines. If the test is positive (beads turn blue), a second coupling is necessary.
 - **Washing:** After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[\[1\]](#)

Protocol 2: Selective On-Resin Deprotection of the Trityl Group

This protocol describes the selective removal of the Trt group from the lysine side chain while the peptide remains attached to the resin, enabling site-specific modification.

- Materials: Peptide-resin containing Lys(Trt), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Anhydrous Dichloromethane (DCM).
- Procedure:
 - Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
 - Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. Add 1-2% TIS as a scavenger. The scavenger is critical to quench the reactive trityl cation generated during deprotection, preventing its re-attachment or reaction with other nucleophilic residues.[\[1\]](#)
 - Trt Removal: Treat the resin with the deprotection cocktail (approx. 10 mL per gram of resin). Gently agitate for 30 minutes at room temperature. Repeat this step once to ensure complete removal.[\[1\]](#)
 - Washing and Neutralization: Wash the resin thoroughly with DCM. Follow with a wash using 10% DIPEA in DMF to neutralize the protonated ϵ -amino group, preparing it for subsequent modification.[\[1\]](#)

Protocol 3: Final Cleavage and Global Deprotection

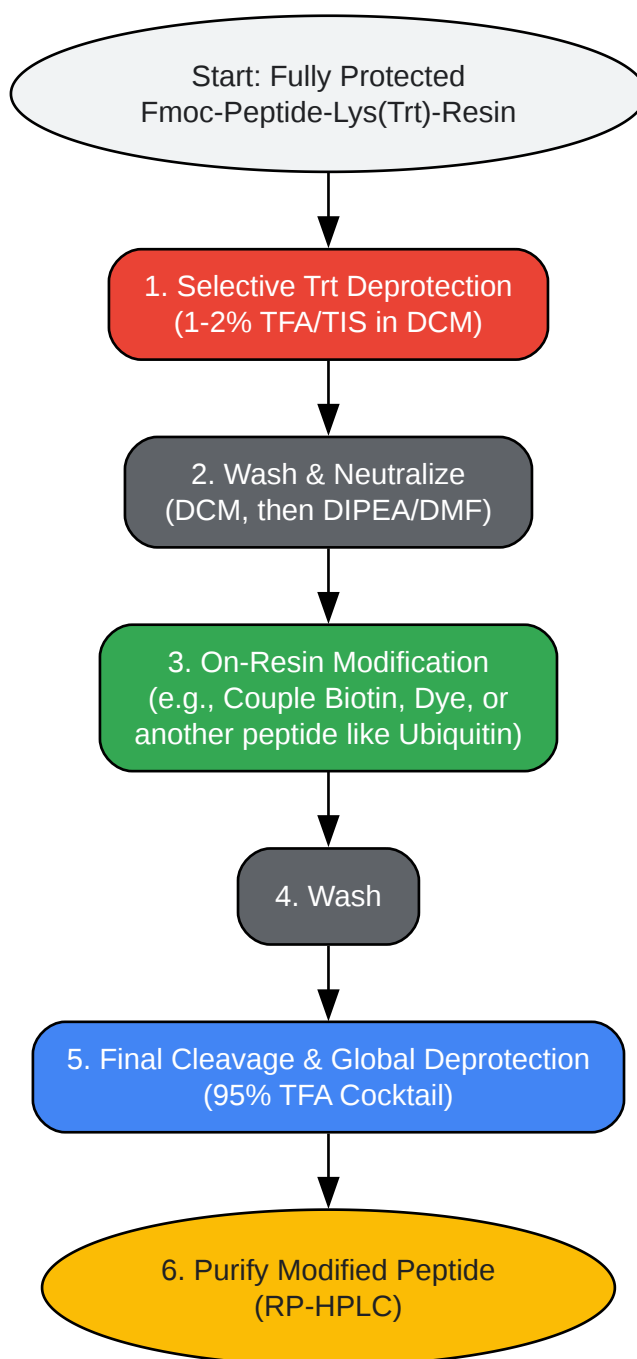
This protocol details the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

- Materials: Dried peptide-resin, Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water), Cold diethyl ether.
- Procedure:
 - Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
 - Cleavage: Add the cleavage cocktail to the resin. Agitate for 2-3 hours at room temperature.[\[10\]](#)

- Peptide Precipitation: Filter the resin and collect the filtrate into a tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[\[2\]](#)
- Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.[\[2\]](#)
- Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification, typically by reverse-phase HPLC.[\[1\]](#)

Advanced Applications: Site-Specific Peptide Modification

The true power of Fmoc-Lys(Trt)-OH is realized in its application for site-specific modifications. The ability to selectively deprotect the lysine side chain on-resin opens a gateway to synthesizing complex biomolecules.[\[1\]](#) A prime example is the synthesis of ubiquitinated peptides, which are invaluable tools for studying the ubiquitin-proteasome signaling pathway, a critical process in cellular regulation.[\[1\]](#)



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Caption: Workflow for site-specific modification using Fmoc-Lys(Trt)-OH.

Conclusion

Fmoc-Lys(Trt)-OH is more than just a protected amino acid; it is a strategic tool that provides chemists with enhanced control over peptide synthesis. Its well-defined orthogonal

deprotection chemistry, coupled with the favorable properties of the trityl group, minimizes side reactions and maximizes the purity of complex synthetic targets. From synthesizing high-purity linear peptides to enabling the site-specific attachment of labels and proteins, Fmoc-Lys(Trt)-OH is an indispensable component in the modern peptide chemist's toolkit, empowering innovation in drug discovery and fundamental biological research.

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